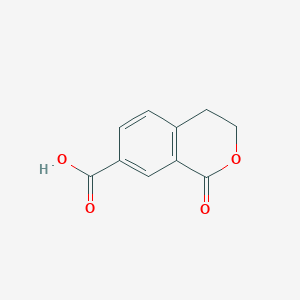

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid, also known as 1-oxoisochromane-7-carboxylic acid, is a compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound is part of the isochromane family and is characterized by its unique structure, which includes a benzopyran ring system.

Vorbereitungsmethoden

The synthesis of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of benzopyranone with acetic anhydride, followed by hydrogenation and subsequent oxidation steps . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents like sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the ring system.

Wissenschaftliche Forschungsanwendungen

Toxicological Applications

Ochratoxin α is primarily recognized for its role as a contaminant in food products. Its toxicological implications are profound:

- Nephrotoxicity: Ochratoxin α is known to cause kidney damage in both humans and animals. Studies have shown that it can lead to chronic kidney disease when ingested over prolonged periods .

- Carcinogenic Potential: The International Agency for Research on Cancer (IARC) classifies ochratoxin α as a possible human carcinogen (Group 2B). This classification stems from its ability to induce DNA damage and promote tumor formation in animal models .

- Teratogenic Effects: Research indicates that exposure to ochratoxin α during pregnancy can adversely affect fetal development, leading to teratogenic outcomes .

Pharmacological Applications

Despite its toxicity, there are emerging interests in the pharmacological properties of compounds related to ochratoxin α:

- Calcium Channel Blocker: Some studies suggest that derivatives of ochratoxin α may exhibit calcium channel blocking activity, which could have implications for cardiovascular therapies .

- Potential Antimicrobial Activity: There is ongoing research into the antimicrobial properties of ochratoxin derivatives. These compounds may inhibit the growth of certain pathogens, although this application is still under investigation .

Agricultural Applications

In agriculture, the relevance of ochratoxin α extends to its role as a contaminant in crops:

- Fungal Contamination Monitoring: The presence of ochratoxin α in grains and cereals is a critical concern for food safety. Monitoring its levels can help prevent contaminated products from entering the food supply chain .

- Biocontrol Agents: Some studies are exploring the use of fungal metabolites, including those related to ochratoxin α, as biocontrol agents against pests. This application aims to reduce reliance on synthetic pesticides while managing crop health sustainably .

Case Studies

Several case studies highlight the impact and applications of this compound:

- Food Safety Regulations:

- Clinical Research on Nephrotoxicity:

- Agricultural Practices:

Wirkmechanismus

The mechanism of action of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways, potentially through the inhibition of reactive oxygen species (ROS) production. This modulation can lead to reduced inflammation and protection against cellular damage .

Vergleich Mit ähnlichen Verbindungen

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid can be compared to other similar compounds, such as:

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with distinct fluorine substitution, used in various chemical applications.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial contexts.

Biologische Aktivität

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid, also known as α-Ochratoxin or ochratoxin A, is a compound belonging to the class of mycotoxins. It is produced by various fungi, including Aspergillus and Penicillium species, and is commonly found as a contaminant in food products. This article focuses on its biological activity, particularly its toxicological effects and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 1-oxoisochromane-7-carboxylic acid |

| CAS Number | 52465-55-1 |

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

| Purity | ≥95% |

Structural Characteristics

The structure of this compound features a benzopyran backbone with a carboxylic acid functional group. This structural arrangement contributes to its biological activity, particularly its interaction with cellular mechanisms.

Toxicological Effects

This compound has been extensively studied for its toxicological properties:

- Genotoxicity : Studies indicate that this compound exhibits genotoxic effects. In vitro assays such as the SOS/umu test have shown that it can induce mutations in bacterial models, suggesting potential risks for DNA damage in higher organisms .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies ochratoxin A as a possible human carcinogen (Group 2B), based on evidence from animal studies showing tumor formation in kidneys .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

- Inhibition of Protein Synthesis : It has been demonstrated that ochratoxin A can inhibit protein synthesis in cells, which may contribute to its cytotoxic effects .

- Oxidative Stress Induction : The compound can induce oxidative stress in various cell types, leading to cellular damage and apoptosis through the generation of reactive oxygen species (ROS) .

Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of this compound:

- Antifungal Activity : Some studies suggest that derivatives of this compound may possess antifungal properties, making them candidates for developing new antifungal agents .

- Antioxidant Properties : Research indicates that certain analogs may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Study on Genotoxicity

A study published in MDPI investigated the genotoxic potential of various mycotoxins, including this compound. The results indicated that at non-toxic concentrations, the compound showed significant mutagenic activity in bacterial models. The findings were corroborated by statistical analyses using QSAR models .

Study on Antifungal Properties

Another research effort focused on synthesizing derivatives of ochratoxin A to evaluate their antifungal efficacy against Aspergillus species. The study found that certain modifications enhanced antifungal activity while reducing toxicity .

Eigenschaften

IUPAC Name |

1-oxo-3,4-dihydroisochromene-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)7-2-1-6-3-4-14-10(13)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPVVNQYYAUTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.